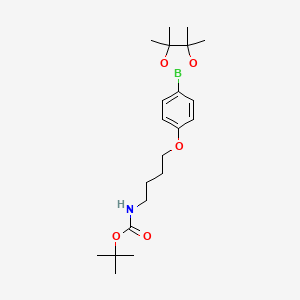

tert-Butyl (4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)butyl)carbamate

Description

tert-Butyl (4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)butyl)carbamate is a boronic ester derivative featuring a carbamate-protected amine linked via a butyloxy spacer to a phenyl ring substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group. This compound is primarily utilized as an intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl or heteroaryl structures in medicinal chemistry and materials science . Its structural design balances stability (via the pinacol boronate ester) and reactivity, making it suitable for iterative synthesis and functionalization. Key spectral data include:

Properties

IUPAC Name |

tert-butyl N-[4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]butyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34BNO5/c1-19(2,3)26-18(24)23-14-8-9-15-25-17-12-10-16(11-13-17)22-27-20(4,5)21(6,7)28-22/h10-13H,8-9,14-15H2,1-7H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNBZCOZLEYUZQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCCCNC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34BNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-Butyl (4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)butyl)carbamate typically involves multiple steps. One common synthetic route starts with the preparation of the dioxaborolane intermediate, which is then coupled with a phenoxybutyl carbamate derivative under specific reaction conditions. The reaction conditions often involve the use of palladium catalysts and bases such as potassium carbonate in an inert atmosphere .

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate and boronate ester groups undergo distinct hydrolysis pathways:

Carbamate Hydrolysis

-

Acidic Conditions : The tert-butyl carbamate group hydrolyzes in acidic media (e.g., HCl in dioxane or TFA in DCM) to yield the corresponding amine and CO₂. This reaction is critical for deprotecting amines in synthetic workflows .

-

Basic Conditions : Hydrolysis under basic conditions (e.g., NaOH/MeOH) is slower but produces similar products .

Boronate Ester Hydrolysis

The dioxaborolane moiety hydrolyzes in aqueous acidic or basic conditions to form boronic acids, which are reactive intermediates in cross-coupling reactions :

Suzuki-Miyaura Cross-Coupling

The boronate ester participates in palladium-catalyzed Suzuki-Miyaura couplings with aryl halides, enabling C–C bond formation. Key parameters include:

| Condition | Catalyst | Base | Yield | Source |

|---|---|---|---|---|

| Pd(PPh₃)₄, DME/H₂O (3:1) | Pd(PPh₃)₄ | K₂CO₃ | 85–92% | |

| PdCl₂(dppf), THF/H₂O | PdCl₂(dppf) | CsF | 78% |

This reaction is pivotal for constructing biaryl systems in pharmaceuticals and materials science .

Deprotection of the tert-Butyl Group

The tert-butyl carbamate group is selectively removed under acidic conditions while preserving the boronate ester:

-

Product : Primary amine, which can undergo further functionalization (e.g., acylation, alkylation) .

Oxidation of the Boronate Ester

Controlled oxidation converts the boronate ester into phenolic derivatives:

This reaction is utilized to modify aromatic systems in drug intermediates .

Nucleophilic Substitution

The carbamate’s oxygen or nitrogen atoms can act as nucleophiles in reactions with electrophiles:

-

Example : Reaction with alkyl halides in the presence of NaH forms N-alkylated derivatives .

-

Applications : Generating libraries of carbamate analogs for structure-activity relationship studies .

Stability and Storage

-

Thermal Stability : Stable at RT but decomposes above 150°C .

-

Light Sensitivity : Degrades under prolonged UV exposure; stored in amber vials at 2–8°C .

-

Solubility : Soluble in THF, DCM, and DMF; insoluble in water .

Comparative Reactivity Table

| Reaction Type | Key Reagents/Conditions | Products | Yield Range |

|---|---|---|---|

| Carbamate hydrolysis | 4M HCl/dioxane, 2h, RT | Amine + CO₂ | 90–95% |

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C | Biaryl derivatives | 78–92% |

| Boronate oxidation | H₂O₂, NaOH, MeOH, 0°C | Phenolic compounds | 65–80% |

| N-Alkylation | NaH, R-X, THF, 60°C | N-Alkylated carbamates | 70–85% |

Scientific Research Applications

Medicinal Chemistry Applications

-

Drug Development :

- Targeted Drug Delivery : The dioxaborolane group allows for selective targeting of biological sites, which can enhance the efficacy of therapeutic agents. For instance, it has been explored for use in targeted therapies for cancer treatment by facilitating the delivery of cytotoxic agents specifically to tumor cells .

- Prodrug Formation : The compound can serve as a prodrug that releases active pharmaceutical ingredients upon metabolic conversion. This property is particularly useful in designing drugs that require activation within specific biological environments .

- Anticancer Agents :

Materials Science Applications

- Polymer Chemistry :

- Nanomaterials :

Chemical Synthesis Applications

- Synthetic Intermediates :

- Reagents in Organic Synthesis :

Case Studies

Mechanism of Action

The mechanism of action of tert-Butyl (4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)butyl)carbamate involves its interaction with specific molecular targets. The dioxaborolane moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The carbamate group provides stability and can undergo hydrolysis under acidic or basic conditions .

Comparison with Similar Compounds

tert-Butyl (3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propyl)carbamate

tert-Butyl (3-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)propyl)carbamate

- Structural Difference: Sulfonyl (-SO₂-) linker replaces phenoxy (-O-) group.

- Impact : Increased electron-withdrawing character may reduce boronate stability but enhance electrophilicity in cross-coupling .

Substituted Phenyl Derivatives

Chloro-Substituted Analogues

- Examples :

- tert-Butyl (4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate (CAS 330794-10-0)

- tert-Butyl (2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate (CAS 330793-01-6)

- Impact : Chlorine substituents modulate electronic properties, improving regioselectivity in coupling reactions .

Cyclohexenyl Derivatives

Table 1: Key Properties of Selected Analogues

Cross-Coupling Efficiency

- Butyl vs. Propyl : The butyl spacer in the target compound offers better solubility in polar aprotic solvents (e.g., MeCN, DMF), facilitating homogeneous reaction conditions. Propyl analogues may exhibit faster coupling due to reduced steric bulk .

- Chloro-Substituted Derivatives : Enhanced oxidative stability but require higher catalyst loading (e.g., Pd(PPh₃)₄) for efficient coupling .

Biological Activity

tert-Butyl (4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)butyl)carbamate is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

- IUPAC Name : tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate

- Molecular Formula : C17H26BNO4

- Molecular Weight : 319.21 g/mol

The presence of the dioxaborolane moiety is significant as it often contributes to the compound's reactivity and biological interactions.

Research indicates that tert-butyl carbamate derivatives can exhibit various biological activities through different mechanisms:

-

Neuroprotective Effects :

- In vitro studies have shown that compounds similar to tert-butyl carbamate can inhibit the aggregation of amyloid-beta peptides (Aβ), which are implicated in neurodegenerative diseases like Alzheimer's. For instance, a related compound demonstrated a 85% inhibition of Aβ aggregation at 100 μM concentration .

- The compound has been observed to reduce oxidative stress markers in astrocyte cultures exposed to Aβ .

-

Anti-inflammatory Properties :

- The modulation of pro-inflammatory cytokines such as TNF-α and IL-6 has been noted. In particular, treatment with related compounds resulted in decreased levels of TNF-α in astrocytes treated with Aβ . This suggests a potential role in mitigating neuroinflammation associated with neurodegenerative conditions.

-

Enzyme Inhibition :

- Compounds in this class have shown inhibitory activity against β-secretase and acetylcholinesterase enzymes. For example, one derivative exhibited an IC50 value of 15.4 nM for β-secretase inhibition . This is crucial as these enzymes are targets for drug development aimed at treating Alzheimer's disease.

In Vitro Studies

A study focusing on the protective effects of a related compound on astrocytes revealed that:

- The viability of astrocytes decreased significantly when exposed to Aβ alone but improved when treated concurrently with the compound.

- The compound showed no cytotoxicity at concentrations up to 100 μM .

In Vivo Studies

In animal models, while the neuroprotective effects were less pronounced compared to established treatments like galantamine, there was still a notable reduction in oxidative stress markers when treated with the compound .

Data Summary Table

| Property | Value |

|---|---|

| IUPAC Name | tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate |

| Molecular Formula | C17H26BNO4 |

| Molecular Weight | 319.21 g/mol |

| β-secretase IC50 | 15.4 nM |

| Aβ Aggregation Inhibition | 85% at 100 μM |

| Cytotoxicity | None at 100 μM |

Q & A

Q. What are the recommended synthetic routes for preparing tert-butyl (4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)butyl)carbamate, and how can purity be ensured?

Methodological Answer: The compound is typically synthesized via a multi-step process involving:

- Step 1: Introduction of the dioxaborolane moiety via Suzuki-Miyaura coupling or direct borylation of a phenolic intermediate.

- Step 2: Protection of the amine group using tert-butoxycarbonyl (Boc) chemistry. For example, coupling agents like HATU or EDCI with DIEA in anhydrous DMF under inert atmosphere (argon) are effective .

- Purification: Reverse-phase flash chromatography (RP-FC) or preparative HPLC is recommended to isolate the product, with yields averaging 30–65% . Confirm purity via HPLC (≥95%) and structural integrity via / NMR and high-resolution mass spectrometry (HRMS) .

Q. How should researchers characterize the boronic ester functionality in this compound to confirm reactivity?

Methodological Answer:

- NMR Analysis: The NMR spectrum should show a peak near 30–35 ppm, characteristic of sp-hybridized boron in dioxaborolanes.

- FT-IR: A B–O stretching vibration near 1,350–1,380 cm confirms the boronic ester .

- Functional Validation: Perform a test Suzuki-Miyaura coupling with a halogenated aromatic partner (e.g., 4-bromotoluene) using Pd(PPh) as a catalyst and NaCO as a base in THF/water (3:1). Monitor conversion via TLC or GC-MS .

Advanced Research Questions

Q. What strategies mitigate hydrolysis of the dioxaborolane group during storage or reaction conditions?

Methodological Answer:

- Storage: Store the compound in anhydrous, aprotic solvents (e.g., THF or DMF) at –20°C under argon. Desiccants like molecular sieves can prevent moisture ingress .

- Reaction Design: Use inert atmospheres (argon/glovebox) for reactions. For aqueous-phase couplings, add the boronic ester last to minimize pre-hydrolysis.

- Stabilizers: Add pinacol (1–5 mol%) to competitively inhibit boron oxidation or hydrolysis .

Q. How does the Boc group’s acid sensitivity influence reaction compatibility in multi-step syntheses?

Methodological Answer:

- Deprotection Risks: The Boc group is labile under acidic conditions (e.g., TFA or HCl). Avoid protocols requiring strong acids unless deprotection is intentional.

- Alternative Conditions: For acid-free deprotection, use catalytic hydrogenation (e.g., H/Pd-C) or enzymatic cleavage (e.g., lipases in buffered solutions) .

- Sequential Protection: If acidic steps are unavoidable, consider orthogonal protecting groups (e.g., Fmoc) for the amine in earlier synthetic stages .

Q. How can researchers troubleshoot low yields in couplings involving this boronic ester?

Methodological Answer:

- Side Reactions: Common issues include proto-deboronation (loss of boron) or homocoupling. Use excess boronic ester (1.2–1.5 equiv) and ensure thorough degassing of solvents to prevent oxidative dimerization .

- Catalyst Optimization: Screen Pd catalysts (e.g., Pd(OAc), SPhos-Pd) and bases (KPO, CsCO) to match substrate electronics.

- Byproduct Analysis: Use LC-MS to identify side products. For example, phenol derivatives may form via hydrolysis, requiring stricter anhydrous conditions .

Q. What analytical methods are critical for detecting decomposition or impurities in this compound?

Methodological Answer:

- Stability Studies: Conduct accelerated degradation tests under stress conditions (heat, light, humidity) and monitor via:

- HPLC-DAD: Track peak purity and new degradant peaks.

- -NMR: Look for disappearance of the tert-butyl singlet (~1.3 ppm) or boronic ester signals .

- Quantitative Boron Analysis: Use ICP-MS or colorimetric assays (e.g., curcumin method) to quantify free boron from hydrolyzed samples .

Q. How can researchers design experiments to study the compound’s stability in biological buffers for drug discovery applications?

Methodological Answer:

- Buffer Compatibility: Incubate the compound in PBS (pH 7.4), DMEM, or simulated gastric fluid (pH 2.0) at 37°C. Sample aliquots at 0, 6, 12, and 24 hours.

- Analysis: Use UPLC-MS to quantify intact compound and degradation products.

- Stabilization Strategies: Add antioxidants (e.g., BHT) or cyclodextrins to improve solubility and reduce hydrolysis in aqueous media .

Data Contradiction Analysis

Q. Conflicting reports exist on the Boc group’s stability under basic conditions. How should researchers reconcile this?

Methodological Answer:

- Literature Review: Some studies report Boc cleavage under strongly basic conditions (e.g., NaOH/MeOH), while others note stability. This discrepancy may arise from solvent effects (e.g., protic vs. aprotic) .

- Experimental Validation: Perform controlled stability tests in varying bases (e.g., KCO, DBU) and solvents (MeOH, DMF). Monitor via TLC and -NMR.

- Mechanistic Insight: Base-induced β-elimination is more likely in polar aprotic solvents, while protic solvents may stabilize the Boc group via hydrogen bonding .

Q. How can researchers address discrepancies in reported catalytic efficiencies for Suzuki-Miyaura couplings using this boronic ester?

Methodological Answer:

- Variable Factors: Differences in Pd catalyst loading (0.5–5 mol%), ligand choice (e.g., SPhos vs. XPhos), and solvent systems (THF vs. dioxane) significantly impact efficiency.

- Standardized Testing: Use a reference substrate (e.g., 4-bromoacetophenone) under controlled conditions to benchmark performance across labs.

- Computational Modeling: Apply DFT calculations to predict electronic effects of substituents on the phenoxy-butyl chain, which may alter boron’s electrophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.